N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a complex organic compound. It contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Scientific Research Applications
Synthesis and Biological Activity
The compound N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is part of a broader class of chemicals used in the development of novel therapeutic agents. Research has explored the synthesis of related compounds and their potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. For instance, compounds with similar structures have been synthesized for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Another study focused on the antimicrobial potency of thienopyrimidine linked rhodanine derivatives against various bacterial and fungal strains, indicating the potential for treating infections (Kerru et al., 2019).
Anticancer Research
The structural framework of this compound suggests potential utility in anticancer research. Compounds bearing pyrrolo[2,3-d]pyrimidine moieties, akin to the structure of interest, have been synthesized and evaluated for their antitumor activities. A selection of these compounds demonstrated considerable inhibitory effects against a range of human tumor cell lines, suggesting their relevance in the design of novel antitumor agents (Yurttaş et al., 2015).
Mechanistic Studies and Chemical Synthesis
The compound also fits within research on mechanistic studies and novel synthetic approaches to heterocyclic compounds that serve as fundamental structures for drug development. Investigations into the synthesis of 2-thio derivatives of 4-phenyl-9H-pyrimido[4,5-b]indole, which share core similarities with the compound , have outlined methodologies that might be applicable to its synthesis and modification for enhanced biological activity (Borovik et al., 2006).
Future Directions
Indole-based compounds like this one have seen considerable activity towards their synthesis due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that such compounds may have promising future applications in the field of medicinal chemistry, particularly given their potential antiviral activity .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-2-34-20-14-12-19(13-15-20)31-26(33)25-24(21-10-6-7-11-22(21)29-25)30-27(31)35-17-23(32)28-16-18-8-4-3-5-9-18/h3-15,29H,2,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKLXMGZRZIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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